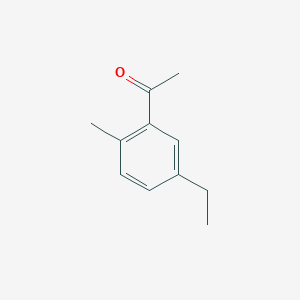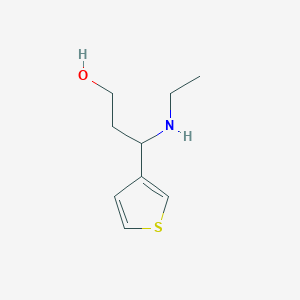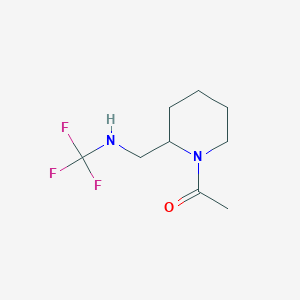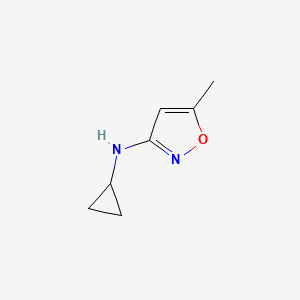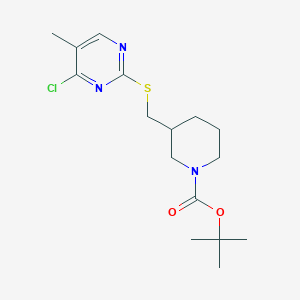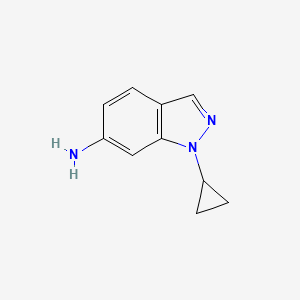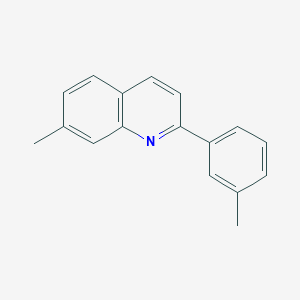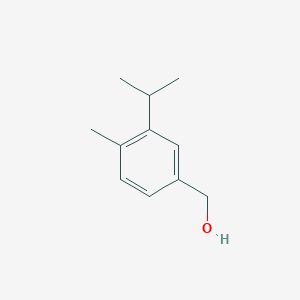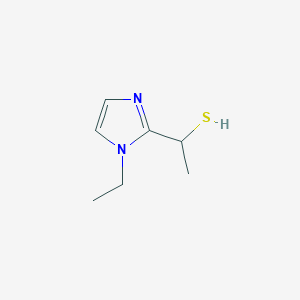
1-(1-ethyl-1H-imidazol-2-yl)ethanethiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Ethyl-1H-imidazol-2-yl)ethanethiol is an organic compound with the molecular formula C7H12N2S It is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-ethyl-1H-imidazol-2-yl)ethanethiol typically involves the alkylation of imidazole derivatives. One common method includes the reaction of 1-ethylimidazole with an appropriate thiolating agent under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the thiol group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to ensure the reaction proceeds efficiently and safely.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(1-Ethyl-1H-imidazol-2-yl)ethanethiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding thiolates.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine in the presence of a base.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Disulfides or sulfonic acids.
Reduction: Thiolates.
Substitution: Alkylated or acylated imidazole derivatives.
Applications De Recherche Scientifique
1-(1-Ethyl-1H-imidazol-2-yl)ethanethiol has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of 1-(1-ethyl-1H-imidazol-2-yl)ethanethiol involves its interaction with molecular targets such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, leading to inhibition or modulation of enzyme activity. The imidazole ring can interact with metal ions and other biomolecules, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
- 1-(1H-Imidazol-2-yl)ethanone
- 1-(1-ethyl-1H-imidazol-2-yl)methanol
- 2-(1H-Imidazol-1-yl)ethanol
Comparison: 1-(1-Ethyl-1H-imidazol-2-yl)ethanethiol is unique due to the presence of both an ethyl group and a thiol group, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a combination of properties that make it suitable for specific applications in catalysis, material science, and medicinal chemistry.
Propriétés
Formule moléculaire |
C7H12N2S |
|---|---|
Poids moléculaire |
156.25 g/mol |
Nom IUPAC |
1-(1-ethylimidazol-2-yl)ethanethiol |
InChI |
InChI=1S/C7H12N2S/c1-3-9-5-4-8-7(9)6(2)10/h4-6,10H,3H2,1-2H3 |
Clé InChI |
MFYPDNVIZSBSAQ-UHFFFAOYSA-N |
SMILES canonique |
CCN1C=CN=C1C(C)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



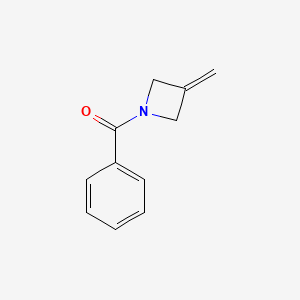

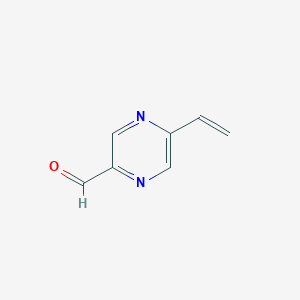
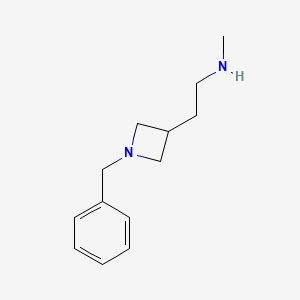
![4-chlorothieno[3,2-d]pyrimidin-6-amine](/img/structure/B13966623.png)
